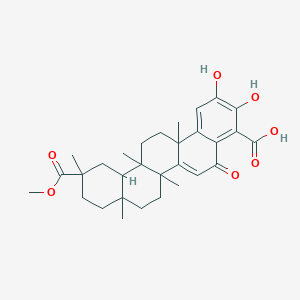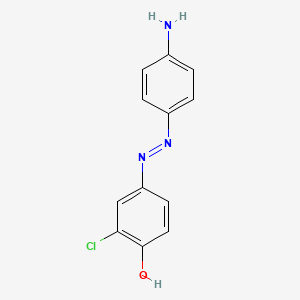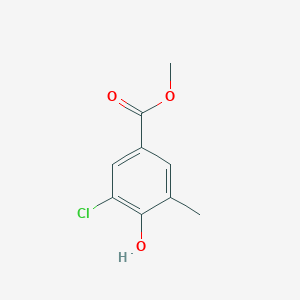
(20R)-2,3-Dihydroxy-6-oxo-24-nor-D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(20R)-2,3-Dihydroxy-6-oxo-24-nor-D:A-friedoolean-1,3,5(10),7-tetrene-23,29-dioic acid 29-methyl ester, also known as Zeylasterone, is a diterpenoid compound. This compound is notable for its complex structure and significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (20R)-2,3-Dihydroxy-6-oxo-24-nor-D involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes:
Oxidation: Introduction of hydroxyl groups at specific positions.
Cyclization: Formation of the core ring structure.
Functional Group Modifications: Addition of ketone and ester groups.
Reaction conditions often involve the use of strong oxidizing agents like potassium permanganate or chromium trioxide, and catalysts such as palladium on carbon for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound is less common due to its complexity. when produced, it involves large-scale organic synthesis techniques, including batch reactors for controlled reaction conditions and purification processes like chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(20R)-2,3-Dihydroxy-6-oxo-24-nor-D undergoes several types of chemical reactions:
Oxidation: Converts hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduces ketones to alcohols.
Substitution: Replaces functional groups with others, such as halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, which can be further functionalized for specific applications .
Scientific Research Applications
(20R)-2,3-Dihydroxy-6-oxo-24-nor-D has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its role in cell signaling and metabolic pathways.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals
Mechanism of Action
The mechanism of action of (20R)-2,3-Dihydroxy-6-oxo-24-nor-D involves its interaction with specific molecular targets, such as enzymes and receptors. It modulates various biochemical pathways, including those involved in inflammation and cell proliferation. The compound’s effects are mediated through its ability to bind to and inhibit or activate these targets, leading to downstream biological effects .
Comparison with Similar Compounds
Similar Compounds
- Zeylasteral
- Celastrol
- Pristimerin
Uniqueness
Compared to similar compounds, (20R)-2,3-Dihydroxy-6-oxo-24-nor-D is unique due to its specific structural features, such as the presence of both hydroxyl and ketone groups, which contribute to its distinct biological activities. Its ability to modulate multiple pathways makes it a versatile compound in research and potential therapeutic applications .
Properties
Molecular Formula |
C30H38O7 |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
2,3-dihydroxy-11-methoxycarbonyl-6a,6b,8a,11,14a-pentamethyl-5-oxo-7,8,9,10,12,12a,13,14-octahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C30H38O7/c1-26-7-8-27(2,25(36)37-6)15-20(26)30(5)12-10-28(3)16-13-18(32)23(33)22(24(34)35)21(16)17(31)14-19(28)29(30,4)11-9-26/h13-14,20,32-33H,7-12,15H2,1-6H3,(H,34,35) |
InChI Key |
DXDSZUXZQIKMRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)C(=O)O)O)O)C)C)(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,5-dihydroxy-6-sulfooxycyclohexyl] 2-amino-3-hydroxypropanoate](/img/structure/B12098954.png)

![sodium;(E)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-(1-hydroxypropan-2-yl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12098965.png)









